N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide
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Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide, also known as DMTA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Chloroacetamide Herbicides and Their Mechanism
- Chloroacetamide Inhibition of Fatty Acid Synthesis : Research on chloroacetamides, including alachlor and metazachlor, has shown these compounds to be effective herbicides used to control a variety of weeds. These substances inhibit fatty acid synthesis in plants, suggesting a potential area of study for related acetamide derivatives in agricultural applications (Weisshaar & Böger, 1989).
Antipsychotic Potential of Pyrazole Derivatives
- Antipsychotic Profile of Pyrazole Derivatives : Some pyrazole derivatives have been found to exhibit an antipsychotic-like profile in animal behavior tests. These compounds do not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drugs, which could be relevant for the study of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide (Wise et al., 1987).
Anthelminthic Applications
- Anthelminthic Spectrum of Aminophenylamidine : N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride (amidantel) has shown a broad spectrum of anthelminthic activity. This highlights the potential for related compounds in the treatment of parasitic infections (Wollweber et al., 1979).
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-10-6-11(2)17(16-10)13(12-4-5-20-9-12)7-15-14(18)8-19-3/h4-6,9,13H,7-8H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJPNCBZYQZKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)COC)C2=CSC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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